PIF8-TAA
Description
Properties
CAS No. |
1178569-79-3 |
|---|---|
Molecular Formula |
C74H99N |
Molecular Weight |
1002.613 |
IUPAC Name |
N,2,4-trimethyl-N-[4-[8-(4-methylphenyl)-6,6,12,12-tetraoctylindeno[1,2-b]fluoren-2-yl]phenyl]aniline |
InChI |
InChI=1S/C74H99N/c1-9-13-17-21-25-29-47-73(48-30-26-22-18-14-10-2)68-52-61(59-36-33-56(5)34-37-59)40-44-64(68)66-54-71-67(55-70(66)73)65-45-41-62(60-38-42-63(43-39-60)75(8)72-46-35-57(6)51-58(72)7)53-69(65)74(71,49-31-27-23-19-15-11-3)50-32-28-24-20-16-12-4/h33-46,51-55H,9-32,47-50H2,1-8H3 |
InChI Key |
NVFXLXFSRJFSQL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C=C5)C)C(C6=C3C=CC(=C6)C7=CC=C(C=C7)N(C)C8=C(C=C(C=C8)C)C)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Synonyms |
Poly[[(2,4-dimethylphenyl)imino]-1,4-phenylene(6,12-dihydro-6,6,12,12-tetraoctylindeno[1,2-b]fluorene-2,8-diyl)-1,4-phenylene] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Hole Mobility : 0.04 cm²V⁻¹s⁻¹, significantly higher than PTAA (4 × 10⁻³ cm²V⁻¹s⁻¹) and PF8-TAA (0.02 cm²V⁻¹s⁻¹) .
- HOMO Level : -5.4 eV, optimally aligned with the valence band of methylammonium lead bromide (MAPbBr₃) perovskites (~-5.5 eV), minimizing energy loss .
- Voltage Output (Voc) : Achieves 1.51 V in wide-bandgap PSCs, the highest among comparable HTMs like PTAA (1.35 V) and P3HT (1.0 V) .
- Power Conversion Efficiency (PCE) : Delivers 6.7% with MAPbBr₃ perovskites, a record for bromide-based PSCs .
Comparison with Similar Compounds
The performance of PIF8-TAA is benchmarked against structurally and functionally related HTMs, including PTAA , PF8-TAA , P3HT , and PDPPDBTE .
Structural and Functional Comparison
Key Findings:
Hole Mobility :
- This compound outperforms PTAA and PF8-TAA due to its rigid fluorene-fluorene backbone, which reduces energetic disorder and enhances charge transport .
- PDPPDBTE, a DPP-based polymer, shows comparable mobility (0.03 cm²V⁻¹s⁻¹) but requires dopants for optimal performance, unlike this compound .
Voltage and Efficiency: this compound’s deep HOMO (-5.4 eV) reduces recombination losses, enabling a Voc of 1.51 V, ~12% higher than PTAA .
Stability and Versatility :
Preparation Methods
Yamamoto Coupling
This nickel-mediated cross-coupling reaction facilitates C–C bond formation between brominated indenofluorene and TAA monomers. Optimal conditions involve anhydrous toluene at 80–100°C with a catalytic system of Ni(COD)₂ and 2,2'-bipyridyl. The reaction proceeds under inert atmosphere for 48–72 hours, yielding polymers with molecular weights (Mn) exceeding 50 kDa.
Suzuki Polycondensation
As an alternative, Suzuki coupling utilizes palladium catalysts (e.g., Pd(PPh₃)₄) to link boronic ester-functionalized indenofluorene with brominated TAA units. This method offers superior control over molecular weight distribution but requires stringent exclusion of oxygen and moisture.
Table 1: Comparison of Polymerization Methods
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Mn (kDa) | Đ (Đ = Mw/Mn) |
|---|---|---|---|---|---|
| Yamamoto Coupling | Ni(COD)₂/bipyridyl | 80–100 | 48–72 | 50–70 | 1.8–2.2 |
| Suzuki Coupling | Pd(PPh₃)₄ | 90–110 | 24–48 | 40–60 | 1.5–1.9 |
Post-Polymerization Purification
Crude this compound undergoes sequential purification to remove oligomers and catalyst residues:
-
Precipitation : The polymer is precipitated into methanol, followed by filtration to isolate high-molecular-weight fractions.
-
Soxhlet Extraction : Residual monomers and low-Mn fractions are removed using acetone and hexane.
-
Column Chromatography : Silica gel chromatography with chloroform/hexane gradients further polishes the polymer for device-grade applications.
Structural and Electronic Characterization
Molecular Weight Analysis
Gel permeation chromatography (GPC) in tetrahydrofuran (THF) reveals Mn values of 50–70 kDa, consistent with polymerization efficiency (Table 1).
Optical and Electronic Properties
UV-Vis spectroscopy shows a λmax at 395 nm in thin films, corresponding to π–π* transitions in the conjugated backbone. Cyclic voltammetry (CV) measurements estimate a highest occupied molecular orbital (HOMO) energy of −5.2 eV, ideal for hole injection in OTFTs.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₇₄H₉₉N | High-res MS |
| HOMO (eV) | −5.2 ± 0.1 | Cyclic Voltammetry |
| λmax (film) | 395 nm | UV-Vis |
| Thermal Stability | >300°C (decomposition onset) | TGA |
Device Integration and Processing
For optoelectronic applications, this compound is processed into thin films via inkjet printing or spin-coating. Inkjet printing formulations use 1–2 wt% solutions in chlorobenzene, achieving uniform layers with thicknesses of 50–100 nm. In perovskite solar cells, this compound serves as a hole-transporting layer (HTL), enhancing power conversion efficiencies (PCEs) to 10.4% when paired with methylammonium lead bromide (MAPbBr₃) perovskites .
Q & A
Basic Research Questions
Q. What are the foundational synthesis protocols for PIF8-TAA, and how can reproducibility be ensured across laboratories?
- Methodological Answer : Begin by documenting the synthesis steps in granular detail, including precursor ratios, reaction conditions (temperature, pH, catalysts), and purification methods. Use standardized characterization techniques (e.g., NMR, HPLC) to verify chemical identity and purity. To ensure reproducibility, adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and provide raw spectral/data files in supplementary materials . Cross-validate results with independent labs using the same protocols.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer :
Q. How can researchers design initial experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Use a factorial design to test variables like temperature (25–100°C), humidity (20–80% RH), and UV exposure. Monitor degradation via mass loss, spectroscopic shifts, or potency assays. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Document deviations using the STARD checklist for experimental transparency .
Advanced Research Questions
Q. How should contradictory data on this compound’s bioactivity be resolved across independent studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell line variability, assay protocols). Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic). Replicate experiments under harmonized conditions, and apply Bland-Altman plots to assess inter-lab bias . Publish negative results to reduce publication bias.
Q. What computational frameworks are suitable for modeling this compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities and MD simulations (GROMACS) to study dynamic interactions. Validate predictions with in vitro assays (e.g., SPR for binding kinetics). Employ the PICOT framework to structure hypotheses: Population (enzyme X), Intervention (this compound concentration), Comparison (control inhibitor), Outcome (IC₅₀), Time (24h exposure) .
Q. How can scalability challenges in this compound production be addressed without compromising purity?
- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) to identify critical quality attributes (CQAs). Use continuous-flow reactors for improved heat/mass transfer. Implement PAT (Process Analytical Technology) for real-time monitoring. Refer to ICH Q11 guidelines for lifecycle management of drug substances .
Methodological Frameworks for Research Design
Q. What criteria define a robust research question for this compound studies?
- Answer : Apply the FINER model :
- Feasible : Adequate resources and sample size.
- Interesting : Novelty in addressing knowledge gaps (e.g., "How does this compound modulate pathway X?").
- Novel : Avoid duplicating prior work (use tools like SciFinder for literature gaps).
- Ethical : Compliance with biosafety protocols.
- Relevant : Alignment with broader field goals (e.g., antimicrobial resistance) .
Data Management and Validation
Q. What strategies ensure data integrity in multidisciplinary this compound research?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
